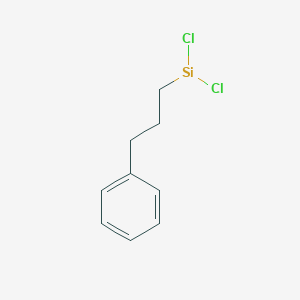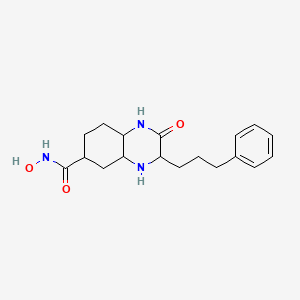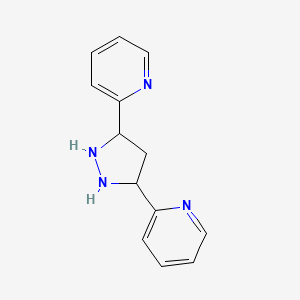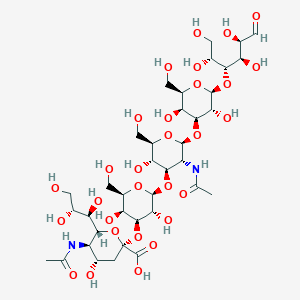
(2S,4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5S,6R)-2-(((2S,3R,4R,5S,6R)-3-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrah
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LS-Tetrasaccharide a, also known as Sialyl-lacto-N-tetraose a, is a complex oligosaccharide found in human milk. It is composed of four monosaccharide units: N-acetylneuraminic acid, galactose, N-acetylglucosamine, and glucose. The structure of LS-Tetrasaccharide a is Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LS-Tetrasaccharide a involves multiple glycosylation steps. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially glycosylated using glycosyl donors and acceptors under specific reaction conditions. Common reagents used in these reactions include glycosyl halides, glycosyl triflates, and glycosyl phosphates. The reaction conditions often involve the use of Lewis acids or other catalysts to promote glycosylation .
Industrial Production Methods
Industrial production of LS-Tetrasaccharide a is less common due to the complexity of its synthesis. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce this compound on a larger scale. Enzymatic synthesis involves the use of glycosyltransferases to catalyze the formation of glycosidic bonds between monosaccharide units. This method is more efficient and environmentally friendly compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
LS-Tetrasaccharide a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups on the monosaccharide units, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate. These reactions typically occur under mild conditions to prevent degradation of the oligosaccharide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce carbonyl groups to alcohols.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols to replace specific functional groups on the oligosaccharide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LS-Tetrasaccharide a can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohol derivatives .
科学研究应用
LS-Tetrasaccharide a has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate chemistry. In biology, it serves as a probe for investigating cell-surface interactions and glycan recognition processes. In medicine, LS-Tetrasaccharide a is studied for its potential therapeutic applications, including its role in modulating immune responses and its use as a biomarker for certain diseases. In industry, it is used in the development of glycan-based diagnostics and therapeutics .
作用机制
The mechanism of action of LS-Tetrasaccharide a involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various cellular processes, including cell adhesion, signaling, and immune responses. The pathways involved in these processes are complex and depend on the specific context in which LS-Tetrasaccharide a is used .
相似化合物的比较
LS-Tetrasaccharide a is unique among oligosaccharides due to its specific glycosidic linkages and monosaccharide composition. Similar compounds include other sialylated oligosaccharides, such as Sialyl-lacto-N-tetraose b and Sialyl-lacto-N-tetraose c. These compounds share similar structural features but differ in the position and type of glycosidic linkages. The uniqueness of LS-Tetrasaccharide a lies in its specific arrangement of monosaccharide units, which confers distinct biological properties .
属性
CAS 编号 |
64003-53-8 |
|---|---|
分子式 |
C37H62N2O29 |
分子量 |
998.9 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O29/c1-10(46)38-19-12(48)3-37(36(59)60,67-30(19)22(53)14(50)5-41)68-32-25(56)18(9-45)63-35(27(32)58)65-29-20(39-11(2)47)33(61-16(7-43)23(29)54)66-31-24(55)17(8-44)62-34(26(31)57)64-28(15(51)6-42)21(52)13(49)4-40/h4,12-35,41-45,48-58H,3,5-9H2,1-2H3,(H,38,46)(H,39,47)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,37-/m0/s1 |
InChI 键 |
QUOQJNYANJQSDA-DLKNGUOUSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)CO)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)CO)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)
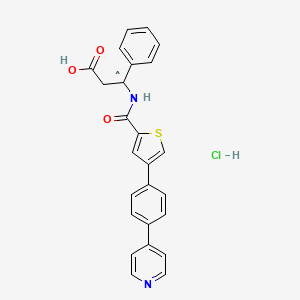
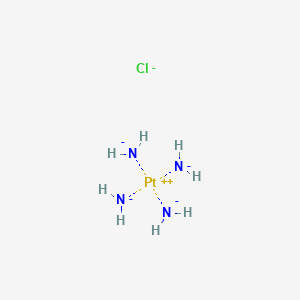


![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
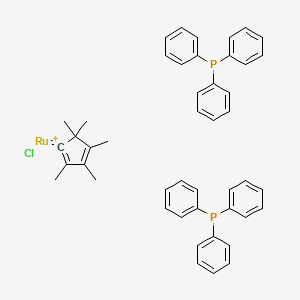
![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)
